molecular formula C62H81N17O13 B1603997 LHRH, Phe(6)- CAS No. 57521-78-5

LHRH, Phe(6)-

Cat. No. B1603997
CAS RN: 57521-78-5
M. Wt: 1272.4 g/mol
InChI Key: YQYQKOPVQDUQLX-HDJHSADSSA-N
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Description

LHRH, Phe(6)-, also known as D-Phe6-luteinizing-hormone-releasing-hormone (D-Phe6-LHRH), is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone gonadorelin (GnRH; LHRH). Both substances are linear decapeptides, the difference between them being the amino acid at position 6: gonadorelin - glycine, D-Phe6-LHRH-phenylalanine .


Synthesis Analysis

The synthesis of a large number of structural analogs of LHRH has been reported by several laboratories. The synthesis of these analogs of LHRH has elucidated the structure-activity relationship for this hormone . In addition, developing LHRH neurons are capable of synthesizing, secreting, and rapidly replenishing stores of LHRH peptide .


Molecular Structure Analysis

The linear amino acid sequence of LHRH is pyro-Glu1, His2, Trp3, Ser4, Tyr, Gly6, Leu7, Arg8, Pro9, Gly10-NH2 . Chemical modifications to the LHRH structure have resulted in highly active agonists and several such compounds .


Physical And Chemical Properties Analysis

The molecular formula of LHRH, Phe(6)- is C62H81N17O13 and its molecular weight is 1272.41 .

Future Directions

LHRH analogs have proved non-toxic, despite their interference with endocrinological control mechanisms. It is possible to evaluate the potential of these compounds for contraception . Furthermore, in regard to consumer protection and gonadotropin secretion, D-Phe6-LHRH residues can be excluded from having long-term effects .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H81N17O13/c1-34(2)24-44(54(85)72-43(14-8-22-67-62(64)65)61(92)79-23-9-15-50(79)60(91)69-31-51(63)82)73-55(86)45(25-35-10-4-3-5-11-35)74-56(87)46(26-36-16-18-39(81)19-17-36)75-59(90)49(32-80)78-57(88)47(27-37-29-68-41-13-7-6-12-40(37)41)76-58(89)48(28-38-30-66-33-70-38)77-53(84)42-20-21-52(83)71-42/h3-7,10-13,16-19,29-30,33-34,42-50,68,80-81H,8-9,14-15,20-28,31-32H2,1-2H3,(H2,63,82)(H,66,70)(H,69,91)(H,71,83)(H,72,85)(H,73,86)(H,74,87)(H,75,90)(H,76,89)(H,77,84)(H,78,88)(H4,64,65,67)/t42-,43-,44-,45+,46-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYQKOPVQDUQLX-HDJHSADSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H81N17O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206131
Record name LHRH, Phe(6)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LHRH, Phe(6)-

CAS RN

57521-78-5
Record name LHRH, Phe(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHRH, Phe(6)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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